

Application Notes and Protocols for 2-(Pyridin-4-yl)thiazol-5-amine

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Compound of Interest

Compound Name: 2-(Pyridin-4-yl)thiazol-5-amine

Cat. No.: B8787708

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Introduction

The heterocycle **2-(Pyridin-4-yl)thiazol-5-amine** is a novel small molecule with potential therapeutic applications. Its structural similarity to known bioactive compounds, particularly those containing pyridine and thiazole moieties, suggests it may exhibit activity as a kinase inhibitor and/or an anticancer agent. Derivatives of similar scaffolds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, have demonstrated potent and selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and validated targets in cancer therapy.^{[1][2]}

These application notes provide a comprehensive suite of protocols for the initial characterization of **2-(Pyridin-4-yl)thiazol-5-amine**'s biological activity. The proposed workflow is designed to first assess its general cytotoxic effects on cancer cells and then to investigate its specific molecular mechanism of action, with a focus on kinase inhibition and cell cycle regulation.

Tier 1: Preliminary Screening

The initial tier of assays is designed to provide a broad overview of the compound's bioactivity. This includes a general cytotoxicity screen across a panel of cancer cell lines and a wide-ranging kinase inhibition profile.

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic and anti-proliferative effects of **2-(Pyridin-4-yl)thiazol-5-amine** on various human tumor cell lines.^{[3][4]}

Materials:

- Human cancer cell lines (e.g., MCF-7, HCT116, A549, PC3)
- Complete growth medium (specific to each cell line)
- **2-(Pyridin-4-yl)thiazol-5-amine** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **2-(Pyridin-4-yl)thiazol-5-amine** in complete growth medium. The final DMSO concentration should not exceed 0.5%.
- Remove the medium from the wells and add 100 μ L of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours.

- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell proliferation) values.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of **2-(Pyridin-4-yl)thiazol-5-amine** against a panel of protein kinases using a radiometric or luminescence-based assay.[\[5\]](#)[\[6\]](#)

Materials:

- Purified recombinant kinases (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3, and a broader panel)
- Kinase-specific substrate (peptide or protein)
- [γ -33P]ATP or ATP for luminescence-based assays (e.g., ADP-Glo™)
- Kinase reaction buffer
- **2-(Pyridin-4-yl)thiazol-5-amine** (dissolved in DMSO)
- 96-well or 384-well plates
- Scintillation counter or luminometer

Procedure:

- Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
- Add serial dilutions of **2-(Pyridin-4-yl)thiazol-5-amine** or vehicle control (DMSO) to the wells of the plate.
- Initiate the kinase reaction by adding ATP (spiked with [γ -33P]ATP for radiometric assays). The ATP concentration should ideally be at the K_m value for each kinase to allow for

accurate IC50 determination.[5]

- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., high concentration of EDTA).
- For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ -33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
- For luminescence-based assays, add the detection reagents according to the manufacturer's protocol and measure the luminescence.
- Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.

Data Presentation: Tier 1 Screening

Table 1: Anti-proliferative Activity of **2-(Pyridin-4-yl)thiazol-5-amine**

Cell Line	Tissue of Origin	GI50 (μ M)
MCF-7	Breast Cancer	1.2
HCT116	Colon Cancer	0.8
A549	Lung Cancer	2.5

| PC3 | Prostate Cancer | 5.1 |

Table 2: Kinase Inhibitory Profile of **2-(Pyridin-4-yl)thiazol-5-amine**

Kinase	IC50 (μM)
CDK4/Cyclin D1	0.05
CDK6/Cyclin D3	0.12
CDK1/Cyclin B	>10
CDK2/Cyclin A	8.5
VEGFR2	>10

| EGFR | >10 |

Tier 2: Mechanism of Action Studies

Based on the initial screening results suggesting potent CDK4/6 inhibition and anti-proliferative activity, the following assays are proposed to elucidate the cellular mechanism of action.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the anti-proliferative activity of the compound is due to cell cycle arrest, a characteristic effect of CDK inhibitors.[\[1\]](#)

Materials:

- Cancer cell line of interest (e.g., HCT116)
- Complete growth medium
- **2-(Pyridin-4-yl)thiazol-5-amine**
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and incubate for 24 hours.

- Treat the cells with **2-(Pyridin-4-yl)thiazol-5-amine** at concentrations corresponding to 1x and 5x the GI50 value for 24 hours. Include a vehicle control.
- Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay determines whether the compound induces programmed cell death (apoptosis).

Materials:

- Cancer cell line of interest
- Complete growth medium
- **2-(Pyridin-4-yl)thiazol-5-amine**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with the compound as described for cell cycle analysis for 48 hours.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in 1x Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide to the cells.

- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour.

Data Presentation: Tier 2 Studies

Table 3: Effect of **2-(Pyridin-4-yl)thiazol-5-amine** on Cell Cycle Distribution in HCT116 Cells

Treatment	% G1 Phase	% S Phase	% G2/M Phase
Vehicle Control	45	35	20
Compound (1x GI50)	65	20	15

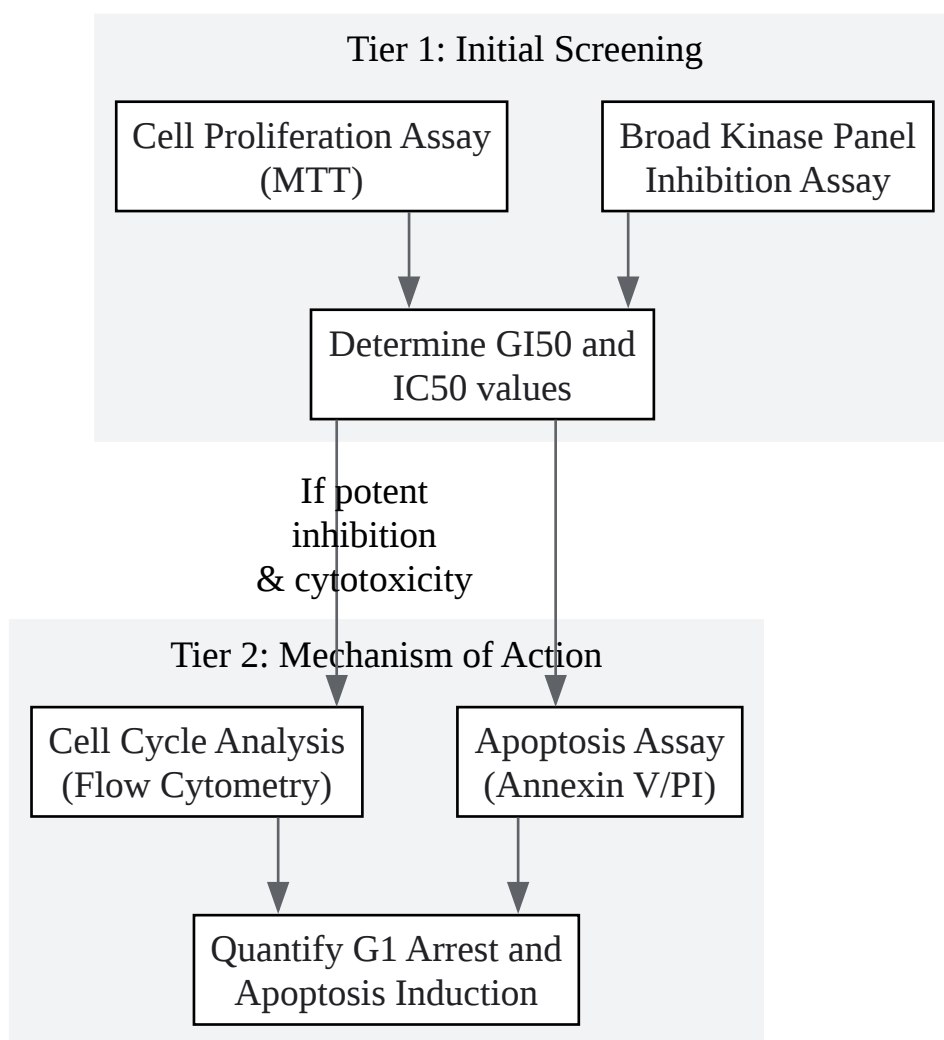
| Compound (5x GI50) | 80 | 10 | 10 |

Table 4: Apoptosis Induction in HCT116 Cells

Treatment	% Early Apoptosis (Annexin V+/PI-)	% Late Apoptosis (Annexin V+/PI+)
Vehicle Control	2.1	1.5
Compound (1x GI50)	15.3	5.2

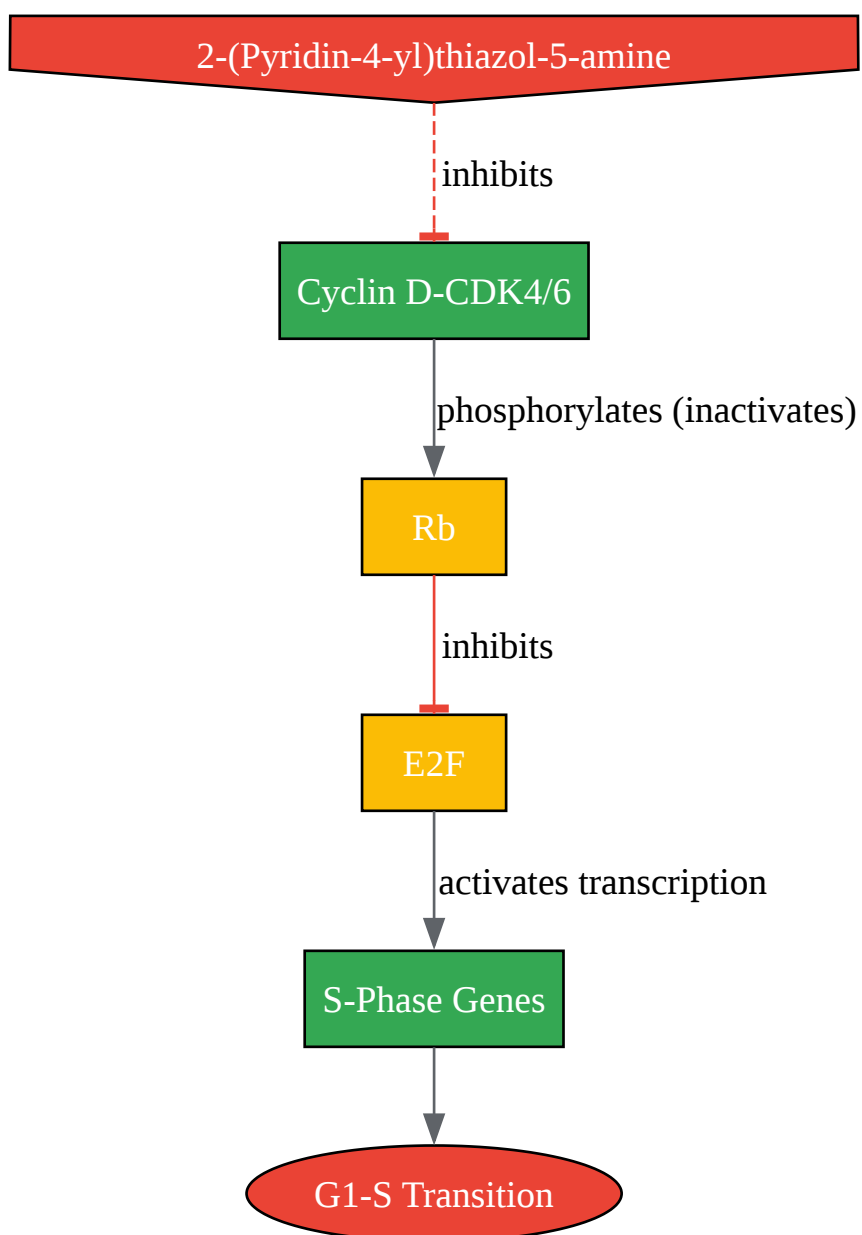
| Compound (5x GI50) | 30.8 | 12.4 |

Visualizations



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Caption: Proposed experimental workflow for characterizing **2-(Pyridin-4-yl)thiazol-5-amine**.



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Caption: Simplified CDK4/6-Rb signaling pathway, a potential target of the compound.

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